molecular formula C10H12FNO2 B13546008 (2S)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid

(2S)-2-(dimethylamino)-2-(4-fluorophenyl)aceticacid

Cat. No.: B13546008
M. Wt: 197.21 g/mol
InChI Key: HPWYTTSVBAFXAB-VIFPVBQESA-N
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Description

(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid is an organic compound that features a dimethylamino group and a fluorophenyl group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and dimethylamine.

    Reduction and Hydrolysis: The intermediate is then subjected to reduction and hydrolysis to yield the final product, (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the sustainability and versatility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorophenyl group contribute to its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(dimethylamino)-2-(4-chlorophenyl)acetic acid
  • (2S)-2-(dimethylamino)-2-(4-bromophenyl)acetic acid
  • (2S)-2-(dimethylamino)-2-(4-methylphenyl)acetic acid

Uniqueness

Compared to its analogs, (2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

(2S)-2-(dimethylamino)-2-(4-fluorophenyl)acetic acid

InChI

InChI=1S/C10H12FNO2/c1-12(2)9(10(13)14)7-3-5-8(11)6-4-7/h3-6,9H,1-2H3,(H,13,14)/t9-/m0/s1

InChI Key

HPWYTTSVBAFXAB-VIFPVBQESA-N

Isomeric SMILES

CN(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O

Canonical SMILES

CN(C)C(C1=CC=C(C=C1)F)C(=O)O

Origin of Product

United States

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